N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide
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Overview
Description
N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a diphenylacetamide moiety, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 5-(methylsulfonyl)-1,3,4-thiadiazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antibacterial, antifungal, and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A sulfonamide derivative with a similar thiadiazole ring, used as a diuretic and in the treatment of glaucoma.
Sulfamethoxazole: Another sulfonamide with antibacterial properties, commonly used in combination with trimethoprim.
Uniqueness
N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is unique due to its combination of a thiadiazole ring and a diphenylacetamide moiety. This structure provides it with a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H15N3O3S2 |
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Molecular Weight |
373.5 g/mol |
IUPAC Name |
N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C17H15N3O3S2/c1-25(22,23)17-20-19-16(24-17)18-15(21)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,19,21) |
InChI Key |
QGBLZIDNJXKJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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